Dutastéride
Vue d'ensemble
Description
La dutastéride est un composé 4-azastéroïde synthétique principalement utilisé pour traiter l’hypertrophie bénigne de la prostate, une affection caractérisée par une hypertrophie de la prostate. Elle est également utilisée hors AMM pour traiter l’alopécie androgénétique (calvitie masculine). La this compound agit en inhibant l’enzyme 5α-réductase, qui convertit la testostérone en dihydrotestostérone, une hormone qui contribue à la croissance de la prostate et à la perte de cheveux .
Applications De Recherche Scientifique
Dutasteride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and androgenetic alopecia. .
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
La dutastéride exerce ses effets en inhibant l’enzyme 5α-réductase, qui existe sous deux isoformes : type I et type II. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, un androgène puissant qui stimule la croissance de la prostate et la perte de cheveux. En bloquant cette conversion, la this compound réduit les niveaux de dihydrotestostérone, ce qui entraîne une diminution de la taille de la prostate et une amélioration des symptômes de l’hypertrophie bénigne de la prostate .
Safety and Hazards
Using dutasteride may increase your risk of developing prostate cancer . Your doctor will test your prostate specific antigen (PSA) to check for cancer while you are using this medicine . Dutasteride is not for use by women, and this medicine can cause birth defects if a woman is exposed to it during pregnancy .
Orientations Futures
Dutasteride is now becoming a popular “off-label” treatment option in AGA due to its tolerability and good response shown by various randomized control studies and meta-analyses . In most studies, Dutasteride scored better than Finasteride with comparable adverse effects and could become a treatment of choice for AGA in the near future .
Analyse Biochimique
Biochemical Properties
Dutasteride plays a significant role in biochemical reactions by inhibiting the activity of the 5α-reductase enzymes, specifically type I and type II isoforms. These enzymes are responsible for converting testosterone into dihydrotestosterone. By inhibiting these enzymes, dutasteride reduces the levels of circulating dihydrotestosterone, thereby decreasing the androgenic stimulation of the prostate gland. This reduction in dihydrotestosterone levels leads to a decrease in prostate size and alleviation of symptoms associated with benign prostatic hyperplasia .
Cellular Effects
Dutasteride exerts its effects on various types of cells, particularly those in the prostate gland. By reducing the levels of dihydrotestosterone, dutasteride influences cell function by decreasing the proliferation of prostate cells. This reduction in cell proliferation leads to a decrease in prostate size and improvement in urinary symptoms. Additionally, dutasteride has been shown to impact cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of action of dutasteride involves its binding to the 5α-reductase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, leading to a decrease in dihydrotestosterone levels. Dutasteride’s binding interactions with the 5α-reductase enzymes are potent, selective, and irreversible, ensuring a sustained reduction in dihydrotestosterone levels. This reduction in dihydrotestosterone levels ultimately leads to a decrease in prostate size and improvement in symptoms associated with benign prostatic hyperplasia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dutasteride have been observed to change over time. Dutasteride is known to be stable and does not degrade rapidly, ensuring its long-term efficacy. Studies have shown that the reduction in dihydrotestosterone levels and the associated decrease in prostate size are sustained over extended periods. Additionally, long-term studies have demonstrated that dutasteride continues to improve urinary symptoms and reduce the risk of acute urinary retention and the need for surgery .
Dosage Effects in Animal Models
In animal models, the effects of dutasteride have been shown to vary with different dosages. At lower doses, dutasteride effectively reduces dihydrotestosterone levels and decreases prostate size without causing significant adverse effects. At higher doses, dutasteride may lead to toxic or adverse effects, including changes in liver function and alterations in hormone levels. It is important to carefully monitor the dosage of dutasteride to ensure its safety and efficacy in animal models .
Metabolic Pathways
Dutasteride undergoes extensive hepatic metabolism mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. The primary metabolites of dutasteride include 4-hydroxydutasteride, 6-hydroxydutasteride, and 1,2-dihydrodutasteride. These metabolites are further metabolized to form minor metabolites such as 6,4-dihydroxydutasteride and 15-hydroxydutasteride. The metabolic pathways of dutasteride play a crucial role in its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
Dutasteride is transported and distributed within cells and tissues through various mechanisms. It is known to bind to plasma proteins, which facilitates its transport in the bloodstream. Dutasteride is also distributed to various tissues, including the liver, prostate, and skin. The distribution of dutasteride within these tissues is influenced by its binding interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of dutasteride is primarily within the cytoplasm, where it interacts with the 5α-reductase enzymes. Dutasteride’s activity and function are influenced by its localization within the cytoplasm, as this is where the 5α-reductase enzymes are predominantly found. Additionally, dutasteride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dutastéride est synthétisée par un procédé en plusieurs étapes impliquant plusieurs intermédiaires clésUne méthode courante consiste à faire réagir une cétone stéroïdienne avec une amine aromatique trifluorométhylée dans des conditions spécifiques pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des conditions de réaction contrôlées. Le procédé comprend des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La dutastéride subit diverses réactions chimiques, notamment :
Oxydation : Conversion du noyau stéroïdien pour introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Réduction des cétones en alcools ou en d’autres groupes fonctionnels.
Substitution : Introduction de groupes trifluorométhyles par des réactions de substitution nucléophile
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydrure de sodium et les amines aromatiques trifluorométhylées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour produire la this compound. Ces intermédiaires se caractérisent par leurs groupes fonctionnels spécifiques, qui contribuent à l’activité biologique du composé .
Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse stéroïdienne et l’inhibition enzymatique.
Biologie : Étudiée pour ses effets sur la régulation hormonale et les processus cellulaires.
Médecine : Étudiée de manière approfondie pour ses effets thérapeutiques dans le traitement de l’hypertrophie bénigne de la prostate et de l’alopécie androgénétique. .
Industrie : Utilisée dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments.
Comparaison Avec Des Composés Similaires
Composés similaires
Finastéride : Un autre inhibiteur de la 5α-réductase utilisé pour des indications similaires, notamment l’hypertrophie bénigne de la prostate et l’alopécie androgénétique.
Tamsulosine : Un alpha-bloquant utilisé en association avec la dutastéride pour obtenir des effets thérapeutiques renforcés dans le traitement de l’hypertrophie bénigne de la prostate
Caractère unique de la this compound
La this compound est unique en sa capacité à inhiber les deux isoformes de la 5α-réductase, ce qui la rend plus efficace pour réduire les niveaux de dihydrotestostérone par rapport au finastéride, qui inhibe principalement une seule isofor
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
164656-23-9 | |
Record name | Dutasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dutasteride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 164656-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUTASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dutasteride?
A1: Dutasteride acts as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes. These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). By blocking this conversion, Dutasteride effectively reduces DHT levels in the body.
Q2: What are the downstream effects of Dutasteride's inhibition of 5α-reductase enzymes?
A2: The primary downstream effect is a significant reduction in DHT levels, a potent androgen responsible for stimulating prostatic growth. This reduction can lead to:
- Decreased prostate volume
- Improvement in urinary symptoms associated with benign prostatic hyperplasia (BPH)
- Potential impact on prostate cancer progression
Q3: What is the molecular formula and weight of Dutasteride?
A4: The molecular formula of Dutasteride is C27H30F6N2O2, and its molecular weight is 528.5 g/mol.
Q4: Are there any known spectroscopic data available for Dutasteride and its impurities?
A5: Yes, studies have used HPLC, IR, NMR, and MS to characterize Dutasteride and identify impurities like desmethyl Dutasteride, dihydro Dutasteride, and the beta-isomer of Dutasteride.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.